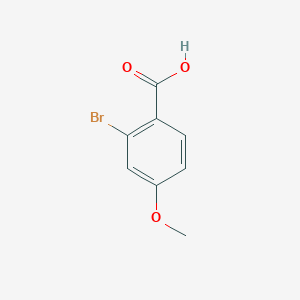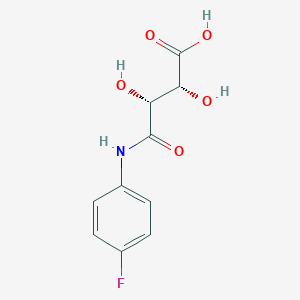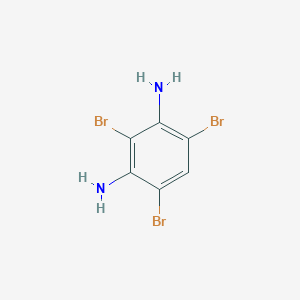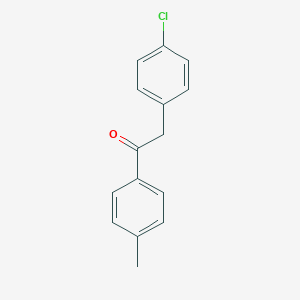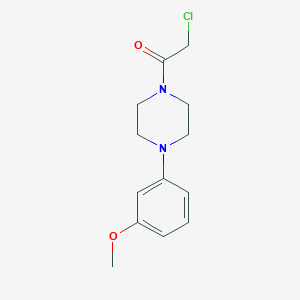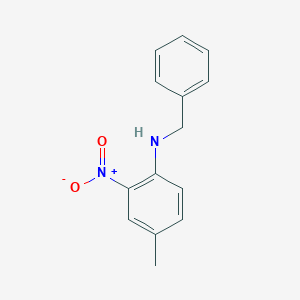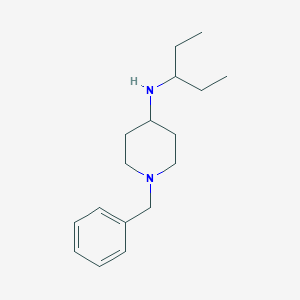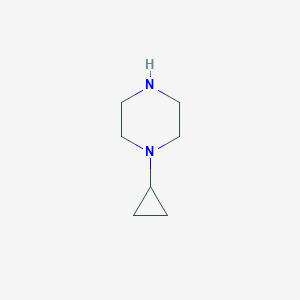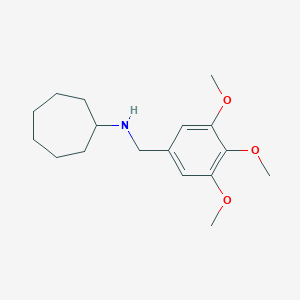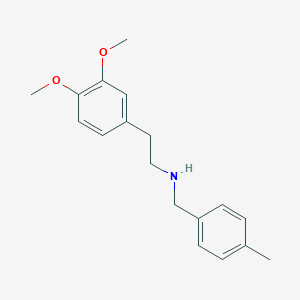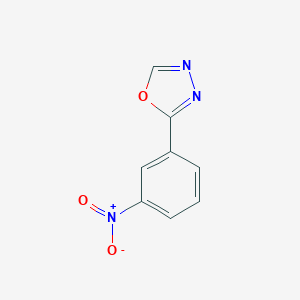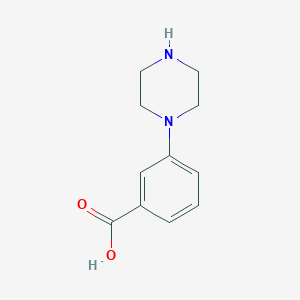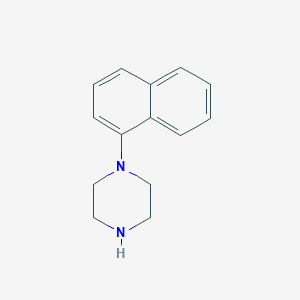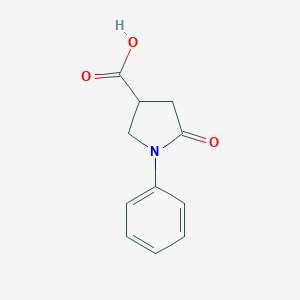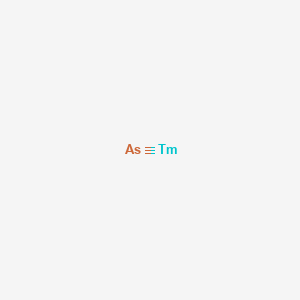
Arsanylidynethulium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsanylidynethulium is a compound composed of thulium and arsenic Thulium is a rare earth element with the symbol Tm and atomic number 69, while arsenic is a metalloid with the symbol As and atomic number 33
准备方法
Synthetic Routes and Reaction Conditions: Arsanylidynethulium can be synthesized through several methods. One common approach involves the direct reaction of thulium metal with arsenic at high temperatures. The reaction typically occurs in a sealed environment to prevent contamination and ensure purity. The equation for this reaction is: [ 2 \text{Tm} + 3 \text{As} \rightarrow \text{Tm}_2\text{As}_3 ]
Industrial Production Methods: Industrial production of thulium arsenide often involves the use of high-purity thulium and arsenic. The materials are heated in a controlled environment to facilitate the reaction. Advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may also be employed to produce high-quality thulium arsenide crystals.
化学反应分析
Types of Reactions: Arsanylidynethulium undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: this compound can be oxidized to form thulium oxide and arsenic trioxide. [ \text{Tm}_2\text{As}_3 + 3 \text{O}_2 \rightarrow 2 \text{Tm}_2\text{O}_3 + 3 \text{As}_2\text{O}_3 ]
-
Reduction: this compound can be reduced using strong reducing agents to yield elemental thulium and arsenic. [ \text{Tm}_2\text{As}_3 + 6 \text{H}_2 \rightarrow 2 \text{Tm} + 3 \text{AsH}_3 ]
-
Substitution: this compound can undergo substitution reactions with halogens to form thulium halides and arsenic halides. [ \text{Tm}_2\text{As}_3 + 6 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 + 3 \text{AsCl}_3 ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens such as chlorine. The reactions typically occur under controlled conditions, including specific temperatures and pressures, to ensure the desired products are obtained.
Major Products: The major products formed from these reactions include thulium oxide, arsenic trioxide, thulium halides, and arsenic halides.
科学研究应用
Arsanylidynethulium has several scientific research applications due to its unique properties:
Chemistry: this compound is used in the study of semiconductor materials and their properties. It is also used in the synthesis of other rare earth compounds.
Biology: Research is ongoing to explore the potential biological applications of thulium arsenide, including its use in imaging and diagnostic techniques.
Medicine: Thulium-doped fiber lasers, which utilize thulium compounds, are used in medical procedures such as lithotripsy and laser surgery.
Industry: this compound is used in the production of high-performance electronic devices and components, including transistors and integrated circuits.
作用机制
The mechanism of action of thulium arsenide involves its interaction with various molecular targets and pathways. In semiconductor applications, thulium arsenide’s unique electronic properties enable it to function as an efficient material for electronic devices. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its functionality.
相似化合物的比较
Arsanylidynethulium can be compared with other similar compounds, such as gallium arsenide and indium arsenide. These compounds share similar properties but differ in their electronic and optical characteristics.
Gallium Arsenide (GaAs): Known for its high electron mobility and direct bandgap, making it suitable for high-speed electronic devices and optoelectronics.
Indium Arsenide (InAs): Exhibits high electron mobility and narrow bandgap, used in infrared detectors and high-speed electronics.
Uniqueness of Thulium Arsenide: this compound is unique due to its combination of rare earth and metalloid elements, which imparts distinct electronic and optical properties. Its applications in advanced electronic devices and potential biological uses set it apart from other similar compounds.
Conclusion
This compound is a compound with significant scientific and industrial potential. Its unique properties and diverse applications make it a valuable material for research and development in various fields. Continued exploration of its properties and applications will likely yield further advancements and innovations.
属性
CAS 编号 |
12006-10-9 |
|---|---|
分子式 |
AsTm |
分子量 |
243.85581 g/mol |
IUPAC 名称 |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
InChI 键 |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
规范 SMILES |
[As]#[Tm] |
Key on ui other cas no. |
12006-10-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


